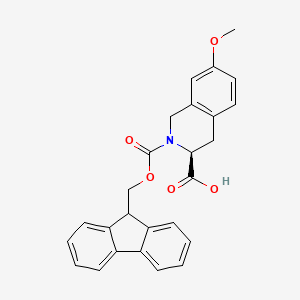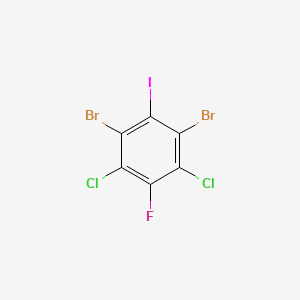![molecular formula C32H27F3N2O3 B15201579 6'-(Diethylamino)-2'-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one CAS No. 78923-50-9](/img/structure/B15201579.png)
6'-(Diethylamino)-2'-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-(Diethylamino)-2’-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a spiro structure, which is a bicyclic system where two rings are connected through a single atom. The presence of a trifluoromethyl group adds to its chemical stability and reactivity, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(Diethylamino)-2’-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spiro structure: This can be achieved through a cyclization reaction where two different ring systems are fused together.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions to ensure the incorporation of the trifluoromethyl group.
Functionalization of the amino groups: The diethylamino and methylamino groups are introduced through nucleophilic substitution reactions, where appropriate amine precursors react with the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
6’-(Diethylamino)-2’-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
6’-(Diethylamino)-2’-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features and fluorescence properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent or in drug delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 6’-(Diethylamino)-2’-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. Additionally, the spiro structure may facilitate its penetration into biological membranes, enhancing its bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 6’-(Diethylamino)-4’-[fluoromethyl]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3’-one
- 6’-(Diethylamino)-2’-[methyl[3-(chloromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one
Uniqueness
Compared to similar compounds, 6’-(Diethylamino)-2’-[methyl[3-(trifluoromethyl)phenyl]amino]spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-3-one stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it more versatile for various applications.
Propiedades
Número CAS |
78923-50-9 |
|---|---|
Fórmula molecular |
C32H27F3N2O3 |
Peso molecular |
544.6 g/mol |
Nombre IUPAC |
6'-(diethylamino)-2'-[N-methyl-3-(trifluoromethyl)anilino]spiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C32H27F3N2O3/c1-4-37(5-2)23-13-15-26-29(19-23)39-28-16-14-22(36(3)21-10-8-9-20(17-21)32(33,34)35)18-27(28)31(26)25-12-7-6-11-24(25)30(38)40-31/h6-19H,4-5H2,1-3H3 |
Clave InChI |
JKNAFELHVSCDBO-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)N(C)C6=CC=CC(=C6)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


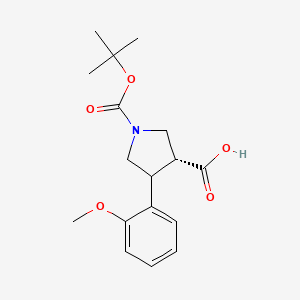
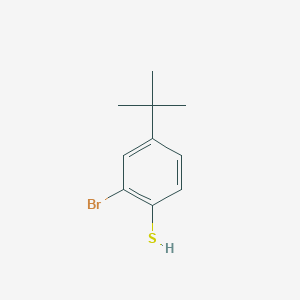
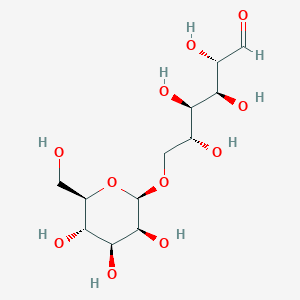
![(3E,7E)-3,7-bis[6-bromo-1-(4-octadecyldocosyl)-2-oxoindol-3-ylidene]furo[2,3-f][1]benzofuran-2,6-dione](/img/structure/B15201520.png)
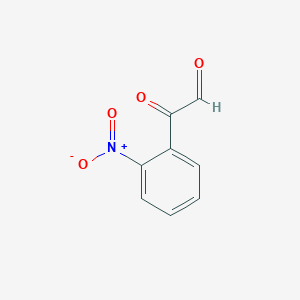
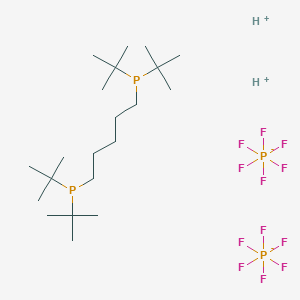
![(R)-N-(2-(3-((3-Hydroxypyrrolidin-1-yl)methyl)imidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide hydrochloride](/img/structure/B15201528.png)
![[(3aS,4R,6S,7R,7aS)-7-benzoyloxy-2,2-dimethyl-6-phenylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B15201531.png)


![(S)-4-Amino-4,5-dihydro-1H-benzo[c]azepin-3(2H)-one](/img/structure/B15201536.png)
![2-(3-Methoxy-phenylamino)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-propionamide](/img/structure/B15201546.png)
